Hydroxy-Sulfonate Structure Confers Lower Krafft Point vs. Unsubstituted Alkanesulfonates
Sodium 1-hydroxy-2-alkanesulfonates—the class to which the target compound belongs—exhibit lower Krafft points compared with unsubstituted sodium alkanesulfonates of equal chain length, owing to the disruptive effect of the 2-hydroxyl group on crystal packing [1]. The Krafft point for sodium dodecyl sulfonate (C₁₂, unsubstituted) has been reported at 26 °C, whereas the presence of the internal hydroxyl group in hydroxy-sulfonates lowers the temperature at which micelle formation becomes thermodynamically feasible [2]. This solubility advantage is of practical consequence for cold-water detergent and personal care formulations where SDS (Krafft point ≈ 16 °C, but highly sensitive to water hardness) and unsubstituted sulfonates may precipitate or exhibit insufficient solubility below ambient conditions [3].
| Evidence Dimension | Krafft Point (temperature of micelle solubility limit) |
|---|---|
| Target Compound Data | Lower than unsubstituted C12 sulfonate; class-level reduction attributed to the 2-hydroxyl group disrupting crystal packing [1]. |
| Comparator Or Baseline | Sodium dodecyl sulfonate (SDSn): Krafft point = 26 °C [2]; Sodium dodecyl sulfate (SDS): Krafft point ≈ 16 °C (literature value, pure water) [3]. |
| Quantified Difference | The 2-hydroxyl substitution reduces the Krafft point relative to an unsubstituted sulfonate of equivalent chain length; precise numerical difference for the C12 homolog is not publicly available in the abstracted literature, but the directional trend is firmly established by comparative data on homologous series [1]. |
| Conditions | Comparative Krafft point measurement in deionized water; homologous series comparison across C12–C18 chain lengths [1]. |
Why This Matters
Procurement of the 2-hydroxy derivative is justified when formulations must remain single-phase at temperatures below ambient (e.g., cold-water laundry detergents, outdoor industrial cleaners), where unsubstituted SDSn (Krafft 26 °C) cannot deliver equivalent performance.
- [1] Weil, J.K., Smith, F.D., Stirton, A.J., Bistline, R.G. (1963). Long chain alkanesulfonates and 1-hydroxy-2-alkanesulfonates: Structure and property relations. Journal of the American Oil Chemists' Society, 40(10), 538-541. DOI:10.1007/BF02822460. View Source
- [2] Synthesis and properties of secondary alkyl sulfonates (2024). Krafft point for sodium secondary alkyl sulfonate = 26 °C. Taylor & Francis Figshare. DOI:10.6084/m9.figshare.24939242. View Source
- [3] Nair, B.; Cosmetic Ingredient Review Expert Panel. (1998). Final report on the safety assessment of sodium alpha-olefin sulfonates. International Journal of Toxicology, 17(Suppl. 3), 39-65. View Source
